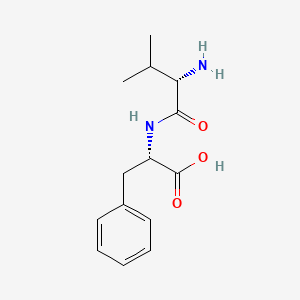

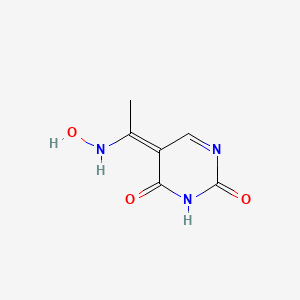

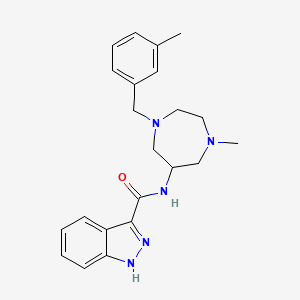

![molecular formula C16H15F3N2O4 B1663520 methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 98625-26-4](/img/structure/B1663520.png)

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

(S)-(-)-BAY K 8644 est un composé chimique qui agit comme un agoniste des canaux calciques de type L. C'est un analogue structurel de la nifédipine et il est principalement utilisé comme un outil de recherche biochimique. Ce composé est connu pour son activité inotrope positive et sa haute solubilité lipidique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

(S)-(-)-BAY K 8644 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de matières premières appropriées dans des conditions spécifiquesLes conditions de réaction incluent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et l'éthanol, avec un contrôle de la température et des catalyseurs spécifiques pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de (S)-(-)-BAY K 8644 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour la production à grande échelle, la garantie d'une pureté et d'un rendement élevés, et la mise en œuvre de mesures de contrôle qualité. Le composé est généralement produit sous forme solide et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

(S)-(-)-BAY K 8644 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier le groupe nitro présent dans le composé.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les réactions sont généralement effectuées à des températures contrôlées et en présence de solvants comme le DMSO et l'éthanol .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut conduire à la formation de dérivés aminés .

Applications de la recherche scientifique

(S)-(-)-BAY K 8644 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'activité des canaux calciques et pour enquêter sur les effets de la modulation des canaux calciques.

Biologie : Employé dans la recherche sur la signalisation calcique cellulaire et son rôle dans divers processus physiologiques.

Médecine : Utilisé dans des études liées aux maladies cardiovasculaires, car il a des effets inotropes positifs et vasoconstricteurs.

Industrie : Appliqué dans le développement de nouveaux produits pharmaceutiques et dans l'étude des interactions médicamenteuses avec les canaux calciques

Mécanisme d'action

(S)-(-)-BAY K 8644 exerce ses effets en ciblant les canaux calciques voltage-dépendants de type L. Il augmente l'afflux de calcium à travers ces canaux en prolongeant leur temps d'ouverture. Cela conduit à une signalisation calcique accrue dans les cellules, ce qui est essentiel pour divers processus physiologiques. L'activité inotrope positive du composé est due à sa capacité à augmenter les courants calciques dans les cellules cardiaques .

Applications De Recherche Scientifique

(S)-(-)-BAY K 8644 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study calcium channel activity and to investigate the effects of calcium channel modulation.

Biology: Employed in research on cellular calcium signaling and its role in various physiological processes.

Medicine: Utilized in studies related to cardiovascular diseases, as it has positive inotropic and vasoconstrictive effects.

Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions with calcium channels

Mécanisme D'action

(S)-(-)-BAY K 8644 exerts its effects by targeting L-type voltage-gated calcium channels. It increases calcium influx through these channels by prolonging their open time. This leads to enhanced calcium signaling within cells, which is crucial for various physiological processes. The compound’s positive inotropic activity is due to its ability to increase calcium currents in cardiac cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Nifédipine : Un analogue structurel présentant des propriétés de modulation des canaux calciques similaires.

®-(+)-BAY K 8644 : L'énantiomère de (S)-(-)-BAY K 8644, qui agit comme un antagoniste des canaux calciques de type L.

FPL 64176 : Un autre activateur des canaux calciques avec des propriétés pharmacologiques distinctes .

Unicité

(S)-(-)-BAY K 8644 est unique en raison de son action agoniste spécifique sur les canaux calciques de type L, ce qui le distingue de son énantiomère ®-(+)-BAY K 8644 qui agit comme un antagoniste. Cette propriété unique en fait un outil précieux dans la recherche axée sur la modulation des canaux calciques et les effets physiologiques associés .

Propriétés

IUPAC Name |

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWDHHVRRZMEI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424954 | |

| Record name | (S)-(-)-BAY K 8644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98625-26-4 | |

| Record name | (-)-(S)-Bay K 8644 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98625-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-BAY K 8644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S(-)-Bay k 8644 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of (S)-(-)-BAY K 8644?

A1: (S)-(-)-BAY K 8644 acts as an agonist of L-type calcium channels (LTCCs). [, , , ] These channels are voltage-gated calcium channels found in various tissues, including cardiac and smooth muscle.

Q2: How does (S)-(-)-BAY K 8644 interact with LTCCs?

A2: (S)-(-)-BAY K 8644 binds to a specific site on the α1 subunit of LTCCs, distinct from the binding sites of other calcium channel modulators like dihydropyridines, phenylalkylamines, and benzothiazepines. [, , , ]

Q3: What are the downstream effects of (S)-(-)-BAY K 8644 binding to LTCCs?

A3: (S)-(-)-BAY K 8644 binding enhances calcium influx into cells by promoting the opening of LTCCs. [, , , ] This increased intracellular calcium concentration leads to a range of physiological effects, including smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release.

Q4: Are there tissue-specific differences in the response to (S)-(-)-BAY K 8644?

A5: Yes, the sensitivity and response to (S)-(-)-BAY K 8644 vary across different tissues and species. [, , ] For instance, some studies show variations in the potency of (S)-(-)-BAY K 8644 in activating LTCCs in cardiac and vascular smooth muscle, potentially due to differences in LTCC subunit composition or other regulatory factors. [, ]

Q5: How do structural modifications to the (S)-(-)-BAY K 8644 molecule affect its activity?

A6: Modifying the structure of (S)-(-)-BAY K 8644 can drastically alter its activity, potency, and selectivity. [, , ] For example, changing the substituents on the dihydropyridine ring can influence its binding affinity for LTCCs. [] The stereochemistry at the chiral center is crucial, with the (S)-enantiomer exhibiting agonist activity, while the (R)-enantiomer acts as an antagonist. [, ]

Q6: What in vitro models have been used to study the effects of (S)-(-)-BAY K 8644?

A8: (S)-(-)-BAY K 8644 has been extensively studied in various in vitro models, including isolated tissues (e.g., rat tail artery, guinea pig ileum), cultured cells (e.g., A7r5 smooth muscle cells, chick neural retina cells), and membrane preparations. [, , ] These models allow for the investigation of its effects on LTCC activity, contractility, calcium influx, and other cellular processes.

Q7: What animal models have been used to investigate the in vivo effects of (S)-(-)-BAY K 8644?

A9: Animal models, such as rats, mice, and dogs, have been employed to evaluate the in vivo effects of (S)-(-)-BAY K 8644. [, , ] These studies have investigated its effects on blood pressure, heart rate, cardiac contractility, and other physiological parameters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.